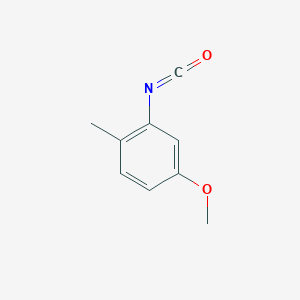
2-Isocyanato-4-methoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methoxy-1-methylbenzene, also known as 1-isocyanato-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C9H9NO2. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3). It is a liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 2-Isocyanato-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
4-methoxy-2-methylphenylamine+phosgene→this compound+HCl
In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Isocyanato-4-methoxy-1-methylbenzene undergoes various chemical reactions, primarily involving the isocyanate group. Some of the common reactions include:
-
Addition Reactions: : The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
- :
Reaction with Alcohols: This compound+ROH→urethane
:Reaction with Amines: This compound+RNH2→urea
-
Substitution Reactions: : The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
- :
Nitration: This compound+HNO3→nitrated product
:Halogenation: This compound+Br2→halogenated product
These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Scientific Research Applications
2-Isocyanato-4-methoxy-1-methylbenzene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those containing urethane or urea linkages.
Material Science: It is utilized in the development of advanced materials, including high-performance coatings and elastomers.
Bioconjugation: The isocyanate group can react with biomolecules, making it useful in bioconjugation techniques for labeling and detection purposes.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methoxy-1-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity is exploited in the formation of urethane and urea linkages, which are essential in polymer chemistry and pharmaceutical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Isocyanato-4-methoxy-1-methylbenzene can be compared with other isocyanate compounds, such as:
4-Isocyanato-2-methoxy-1-methylbenzene: Similar structure but different substitution pattern on the benzene ring.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro group instead of a methoxy group.
4-Isocyanato-1-methylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
These compounds share similar reactivity due to the presence of the isocyanate group but differ in their specific applications and reactivity patterns based on the substituents on the benzene ring.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-isocyanato-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(12-2)5-9(7)10-6-11/h3-5H,1-2H3 |
InChI Key |
SXRAQDKTTKBZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


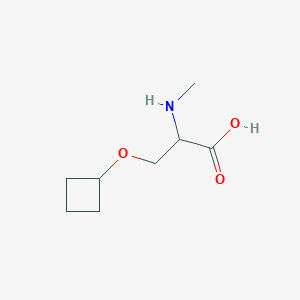
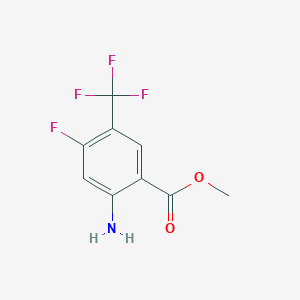
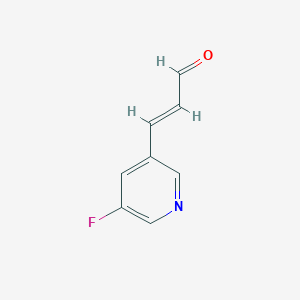
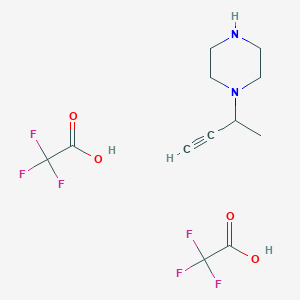
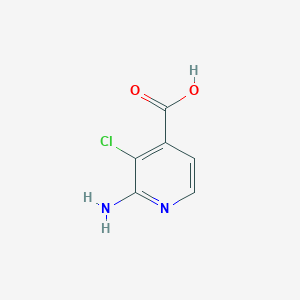
![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

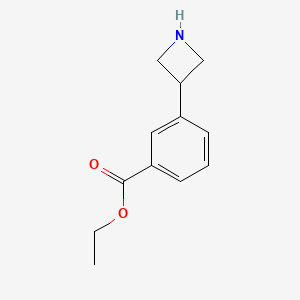
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
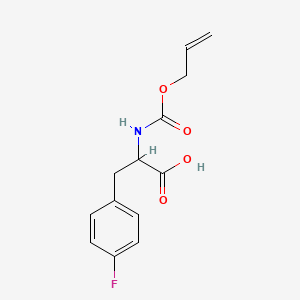
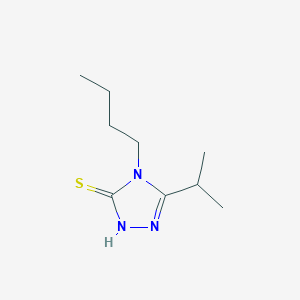
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
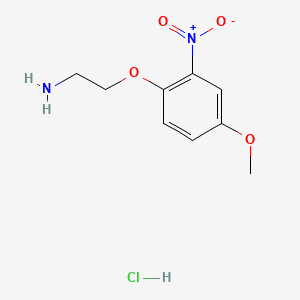
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
